molecular formula C12H14O B3209063 Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- CAS No. 1057641-73-2

Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-

Cat. No. B3209063
CAS RN: 1057641-73-2
M. Wt: 174.24 g/mol
InChI Key: UEGQHXFPWDNFGH-UHFFFAOYSA-N
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Description

“Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-” is an organic compound that contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ether (aliphatic) .


Synthesis Analysis

The synthesis of benzene derivatives with two or more substituents requires careful consideration of the effects of directing groups . The order of reactions can significantly influence the products produced . For instance, an acylation and a bromination reaction can result in two substituents that are meta to each other .


Molecular Structure Analysis

The molecular structure of “Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-” is characterized by its multiple bonds and aromatic bonds . It contains a four-membered ring and a six-membered ring, which contribute to its unique structure .


Chemical Reactions Analysis

The chemical reactions involving benzene and its derivatives are influenced by the structure of benzene, which contains 3 conjugated π bonds . This allows benzene and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications such as rubber synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-” include a boiling point of 242.7±9.0 °C and a density of 0.99±0.1 g/cm3 . It’s also worth noting that benzene derivatives are usually nonpolar molecules and are often colorless liquids or solids with a characteristic aroma .

Mechanism of Action

The mechanism of action of benzene, [[(3-methylenecyclobutyl)oxy]methyl]- is not fully understood. However, it is believed to act as a nucleophile due to the presence of the oxygen atom in its structure. This makes it a useful building block for the synthesis of other organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzene, [[(3-methylenecyclobutyl)oxy]methyl]- are not well studied. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using benzene, [[(3-methylenecyclobutyl)oxy]methyl]- in lab experiments include its ease of synthesis, non-toxicity, and non-irritating properties. However, its limitations include its limited solubility in water and its potential reactivity with other chemicals.

Future Directions

In the future, benzene, [[(3-methylenecyclobutyl)oxy]methyl]- could be further studied for its potential applications in the development of new organic compounds with useful properties. It could also be studied for its potential applications in the treatment of various diseases, such as Alzheimer's disease. Additionally, its mechanism of action could be further studied to better understand its potential uses in organic synthesis.
Conclusion:
Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves the reaction of 3-methylenecyclobutanone with methanol and sodium hydride, and it has been found to be non-toxic and non-irritating to the skin and eyes. Its mechanism of action is not fully understood, but it is believed to act as a nucleophile. Future research could focus on its potential applications in the development of new organic compounds and in the treatment of various diseases.

Scientific Research Applications

Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- has been found to have potential applications in various fields of scientific research. It has been used as a building block for the synthesis of other organic compounds, such as benzene, [[(3-methylenecyclobutyl)oxy]methyl]-phenylboronic acid, which has been used as a ligand in asymmetric catalysis. It has also been used in the synthesis of other compounds, such as this compoundacetic acid, which has been found to have potential applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

(3-methylidenecyclobutyl)oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-10-7-12(8-10)13-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGQHXFPWDNFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260232
Record name [[(3-Methylenecyclobutyl)oxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1057641-73-2
Record name [[(3-Methylenecyclobutyl)oxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057641-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[(3-Methylenecyclobutyl)oxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium iodide (0.45 gm, 3 mmol) and 1,8-diazabicyclo (5.4.0)undec-7-ene (0.304 gm, 2 mmol) were added to a stirred solution of [3-(benzyloxy)cyclobutyl]methyl methanesulfonate (0.27 gm, 1 mmol) (step b) in dimethoxyethane and the reaction mixture was refluxed for about 2 hours. It was allowed to come to room temperature and then was stirred with diethyl ether and water for about 10 minutes. The ether layer was separated and aqueous layer was washed with ether. The combined organic layer was washed with brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure. The crude compound was purified over silica gel.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.304 g
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reactant
Reaction Step One
Name
[3-(benzyloxy)cyclobutyl]methyl methanesulfonate
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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